LogP Differentiation vs. 2-Methyl Positional Isomer
The 6-methyl substitution pattern on the pyridine ring results in a substantially higher calculated LogP of 2.31 compared to the 2-methyl positional isomer, which has a reported LogP of 0.997 . This 1.31-unit difference in predicted lipophilicity is significant for passive membrane permeability and can alter a compound's ADME profile and off-target binding propensity.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.30742 |
| Comparator Or Baseline | 2-methyl-N-(thiolan-3-yl)pyridin-3-amine (CAS 1504787-20-5), LogP = 0.996514720667 |
| Quantified Difference | ΔLogP = +1.31 (target compound is more lipophilic) |
| Conditions | Calculated LogP values from commercial vendor databases; different computational methods may apply. |
Why This Matters
A LogP difference of >1 unit is a critical go/no-go parameter in early drug discovery, making the 6-methyl variant the preferred choice for programs requiring higher membrane permeability.
